Capecitabineimpurityc

Description

Overview of Capecitabine (B1668275) within the Context of Impurity Research

Capecitabine is an orally administered chemotherapeutic agent used in the treatment of various cancers, including metastatic breast and colorectal cancers. akjournals.comveeprho.comdrugbank.com It acts as a prodrug, meaning it is converted into its active form, 5-fluorouracil (B62378) (5-FU), within the body. akjournals.comdrugbank.com The synthesis of Capecitabine is a multi-step process that can generate various impurities. akjournals.comgoogle.com Furthermore, Capecitabine can degrade under certain conditions, leading to the formation of degradation products. nih.govresearchgate.net Therefore, the study of Capecitabine impurities is a critical area of research to ensure the quality and safety of this vital medication.

Classification of Pharmaceutical Impurities Relevant to Capecitabine Drug Substance

Pharmaceutical impurities are generally classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents. moravek.comgmpinsiders.comchemass.sipharmastate.academy

Organic Impurities: These can arise from the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.compharmastate.academy For Capecitabine, organic impurities can include unreacted intermediates from its synthesis or products of its degradation. akjournals.comveeprho.com

Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. moravek.compharmastate.academy

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the drug substance. gmpinsiders.compharmastate.academy Their levels are strictly controlled based on their toxicity. gmpinsiders.com

Capecitabine Impurity C falls under the category of organic impurities, as it is a process-related impurity. akjournals.comveeprho.com

Academic Research Landscape and Objectives Pertaining to Capecitabine Impurity C

The academic and industrial research landscape concerning Capecitabine impurities is focused on several key objectives. A primary goal is the identification and characterization of potential impurities, including process-related impurities like Capecitabine Impurity C and degradation products. akjournals.comicm.edu.pl This involves the use of sophisticated analytical techniques to isolate and elucidate the structure of these compounds. akjournals.com

Another major objective is the development and validation of robust analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify these impurities in both the drug substance and the final drug product. abap.co.injrespharm.com These methods are essential for routine quality control and stability testing. akjournals.comresearchgate.net Research also extends to understanding the formation and degradation pathways of Capecitabine, which can help in optimizing the manufacturing process to minimize the formation of impurities. nih.gov The synthesis of reference standards for known impurities, such as Capecitabine Impurity C, is also a critical aspect of this research, enabling accurate quantification in analytical testing. google.com

Capecitabine Impurity C: A Detailed Profile

Capecitabine Impurity C is a known process-related impurity in the synthesis of Capecitabine. akjournals.comveeprho.com Its chemical name is 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine. pharmaffiliates.comsynthinkchemicals.com

| Identifier | Value |

| Chemical Name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine pharmaffiliates.comsynthinkchemicals.com |

| Synonyms | Capecitabine Diacetyl Amino Impurity, USP Capecitabine Diacetyl Amino Impurity synthinkchemicals.commolcan.com |

| CAS Number | 161599-46-8 pharmaffiliates.comsynthinkchemicals.com |

| Molecular Formula | C₁₃H₁₆FN₃O₆ pharmaffiliates.comsynthinkchemicals.com |

| Molecular Weight | 329.28 g/mol pharmaffiliates.comsynthinkchemicals.com |

Studies have identified Capecitabine Impurity C as an intermediate in the synthesis of Capecitabine. akjournals.com Research has focused on its isolation and characterization using various spectroscopic techniques. akjournals.com The availability of a reference standard for Capecitabine Impurity C is crucial for its accurate identification and quantification in Capecitabine drug substance and drug product. synthinkchemicals.comsynthinkchemicals.com

Analytical Methodologies for Impurity Detection

The detection and quantification of Capecitabine Impurity C and other impurities rely on highly sensitive and specific analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose. akjournals.comabap.co.inresearchgate.net

A typical RP-HPLC method for the analysis of Capecitabine and its impurities involves:

Column: An Inertsil ODS-3V (250 x 4.6mm, 5µm) column or a similar C18 column is often used. abap.co.injrespharm.com

Mobile Phase: A gradient elution with a mixture of buffers (e.g., ammonium (B1175870) formate) and organic solvents like methanol (B129727) and acetonitrile (B52724) is common. abap.co.in

Detection: UV detection at a specific wavelength, such as 250 nm or 304 nm, is typically used. abap.co.injrespharm.com

The validation of these analytical methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). akjournals.comabap.co.in For instance, in one study, the LOD and LOQ for several Capecitabine impurities were found to be 0.01% and 0.03% of the specified Capecitabine concentration, respectively. akjournals.com

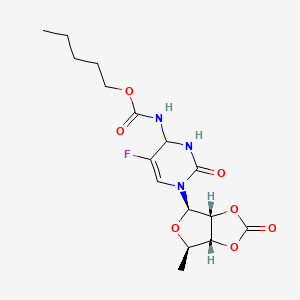

Structure

3D Structure

Properties

Molecular Formula |

C16H22FN3O7 |

|---|---|

Molecular Weight |

387.36 g/mol |

IUPAC Name |

pentyl N-[3-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxo-1,6-dihydropyrimidin-6-yl]carbamate |

InChI |

InChI=1S/C16H22FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,21)(H,19,22)/t8-,10-,11-,12?,13-/m1/s1 |

InChI Key |

TUCCRRIZEYUGGR-BTSNFHABSA-N |

Isomeric SMILES |

CCCCCOC(=O)NC1C(=CN(C(=O)N1)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3)F |

Canonical SMILES |

CCCCCOC(=O)NC1C(=CN(C(=O)N1)C2C3C(C(O2)C)OC(=O)O3)F |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Capecitabine Impurity C

Systematic Chemical Naming and Pharmacopoeial Designations for Capecitabine (B1668275) Impurity C

Capecitabine Impurity C is identified by a specific and systematic chemical name that precisely describes its molecular structure. According to the European Pharmacopoeia (EP), its chemical name is 1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-4-amino-5-fluoropyrimidin-2(1H)-one. alentris.org The United States Pharmacopeia (USP) designates it as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine. alentris.orgallmpus.compharmaffiliates.com It is also commonly referred to by the synonym Capecitabine Diacetyl Amino Impurity. alentris.orgsynthinkchemicals.com The Chemical Abstracts Service (CAS) has assigned the number 161599-46-8 to this compound. allmpus.compharmaffiliates.comsynthinkchemicals.compharmaffiliates.comsynzeal.commolcan.com These standardized names and numbers are crucial for its unambiguous identification in research, manufacturing, and regulatory contexts.

| Identification System | Name/Number |

| European Pharmacopoeia (EP) Name | 1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-4-amino-5-fluoropyrimidin-2(1H)-one alentris.org |

| United States Pharmacopeia (USP) Name | 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine alentris.orgallmpus.compharmaffiliates.com |

| Synonym | Capecitabine Diacetyl Amino Impurity alentris.orgsynthinkchemicals.com |

| CAS Number | 161599-46-8 allmpus.compharmaffiliates.comsynthinkchemicals.compharmaffiliates.comsynzeal.commolcan.com |

| Molecular Formula | C₁₃H₁₆FN₃O₆ allmpus.compharmaffiliates.comsynzeal.com |

| Molecular Weight | 329.28 g/mol allmpus.comsynthinkchemicals.compharmaffiliates.commolcan.com |

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. While specific spectral data for Capecitabine Impurity C is not widely published in detail, the structural components suggest characteristic signals. For instance, one would expect to observe signals corresponding to the protons on the pyrimidine (B1678525) ring, the ribofuranosyl moiety, and the acetyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be instrumental in confirming the precise arrangement of these protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Capecitabine Impurity C would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment. Analysis of the ¹³C NMR spectrum is essential for confirming the presence of all 13 carbon atoms and their respective functionalities within the impurity. allmpus.com

DEPT spectroscopy is a specialized NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.publibretexts.orglibretexts.org This is achieved by running a series of experiments (DEPT-45, DEPT-90, and DEPT-135) that produce different signal responses depending on the number of attached protons. pressbooks.publibretexts.orglibretexts.org A DEPT-90 spectrum would exclusively show signals for CH carbons. pressbooks.publibretexts.orglibretexts.org A DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. pressbooks.publibretexts.orglibretexts.org This information is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum and piecing together the molecular structure.

| Carbon Type | Expected DEPT-90 Signal | Expected DEPT-135 Signal |

| CH | Positive | Positive |

| CH₂ | No Signal | Negative |

| CH₃ | No Signal | Positive |

| Quaternary | No Signal | No Signal |

Mass Spectrometry (MS) Techniques

Capecitabine Impurity C is a known process-related impurity and degradation product of Capecitabine, an oral chemotherapy drug. Its proper identification and characterization are crucial for ensuring the quality and safety of the final drug product. The systematic name for Capecitabine Impurity C is 1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-4-amino-5-fluoropyrimidin-2(1H)-one, as per the European Pharmacopoeia (EP), and 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine according to the United States Pharmacopeia (USP). alentris.org It is also referred to as Capecitabine Diacetyl Amino Impurity. alentris.orgsynthinkchemicals.com

The molecular formula of Capecitabine Impurity C is C₁₃H₁₆FN₃O₆, and it has a molecular weight of 329.28 g/mol . synthinkchemicals.compharmaffiliates.com The presence of this impurity in Capecitabine drug substance is monitored and controlled within strict limits as defined by regulatory bodies.

Analytical Techniques for Structural Elucidation

A combination of sophisticated analytical techniques is employed to unequivocally determine the structure of Capecitabine Impurity C. These methods provide detailed information about its molecular weight, elemental composition, fragmentation pattern, and functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like Capecitabine Impurity C. In ESI-MS, the sample solution is sprayed through a highly charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For Capecitabine Impurity C, ESI-MS in positive ion mode typically shows a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 330.1. This provides the initial confirmation of the molecular weight of the impurity. The technique is often coupled with liquid chromatography (LC) to separate the impurity from the active pharmaceutical ingredient (API) and other related substances before mass analysis. akjournals.comnih.gov

Tandem Mass Spectrometry (MS-MS) Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS-MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. In an MS-MS experiment, the precursor ion of interest, in this case, the [M+H]⁺ ion of Capecitabine Impurity C at m/z 330.1, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions, and the resulting fragmentation pattern is analyzed.

The fragmentation pathway of Capecitabine Impurity C reveals characteristic losses corresponding to its structural features. Key fragment ions observed in the MS-MS spectrum can be attributed to the loss of the acetyl groups and cleavages within the ribofuranose ring and the pyrimidine base. Analyzing these fragments allows chemists to piece together the structure of the impurity. For instance, the fragmentation of C-glycosides often involves water loss followed by a retro-Diels-Alder (RDA) reaction and alpha cleavage in the sugar moiety. mdpi.com Similar principles can be applied to understand the fragmentation of this N-glycosidic compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in confirming the identity of an unknown impurity. For Capecitabine Impurity C, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.

The theoretical exact mass of the [M+H]⁺ ion of Capecitabine Impurity C (C₁₃H₁₇FN₃O₆⁺) can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, distinguishing it from other potential impurities with the same nominal mass.

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 330.1096 | 330.1099 | 0.9 |

| [M+Na]⁺ | 352.0915 | 352.0918 | 0.85 |

| This table presents hypothetical HRMS data for illustrative purposes. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber).

The FTIR spectrum of Capecitabine Impurity C would exhibit characteristic absorption bands corresponding to its functional groups. These would include:

N-H stretching vibrations from the amino group.

C=O stretching vibrations from the acetyl ester groups and the pyrimidine ring.

C-O stretching vibrations from the ester and ether linkages.

C-F stretching vibrations from the fluoro group on the pyrimidine ring.

The presence and position of these peaks provide confirmatory evidence for the structure of the impurity. sphinxsai.comrsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500-3300 |

| C=O Stretch (Ester) | 1750-1735 |

| C=O Stretch (Amide in Ring) | ~1650 |

| C-O Stretch (Ester) | 1300-1000 |

| C-F Stretch | 1400-1000 |

Confirmation of Impurity C Structure Utilizing Reference Standards

The definitive confirmation of the structure of Capecitabine Impurity C is achieved through the use of a certified reference standard. synthinkchemicals.comsynthinkchemicals.commolcan.comklivon.com A reference standard is a highly purified and well-characterized sample of the impurity.

The analytical data obtained from the isolated impurity, including retention time in chromatography, mass spectra, and FTIR spectra, are compared directly with the data obtained from the reference standard under identical analytical conditions. akjournals.comresearchgate.net A perfect match between the data from the unknown impurity and the reference standard provides unequivocal proof of its identity. Regulatory agencies like the USP and EP provide such reference standards to ensure consistency and accuracy in pharmaceutical analysis. sigmaaldrich.comsigmaaldrich.com

Formation Pathways and Origins of Capecitabine Impurity C

Process-Related Formation Mechanisms During Capecitabine (B1668275) Synthesis

The multi-step synthesis of Capecitabine provides several opportunities for the generation of impurities. These process-related impurities can originate from unreacted starting materials, intermediates, or by-products from unintended side reactions. veeprho.com

The synthesis of Capecitabine often involves a key intermediate, 2',3'-di-O-acetyl-5'-fluoro-N4-[(pentyloxy)carbonyl] cytidine (B196190). google.com This molecule is subsequently deacetylated to yield the final Capecitabine product. google.comchemicalbook.com Capecitabine Impurity C is structurally identical to this key intermediate, with the exception of the N-pentyloxycarbonyl group. alentris.org

The chemical name for Impurity C is 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine, and it is recognized as a known transformation product of Capecitabine. nih.govsynthinkchemicals.com Its structure suggests it may be an unreacted precursor or an intermediate that failed to undergo the final N-carbamoylation step during synthesis.

Side reactions during the complex synthesis of Capecitabine are a primary source of impurities. The formation of Capecitabine Impurity C can be postulated to occur through several mechanisms:

Incomplete Reaction: A precursor molecule, 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine, may not fully react with pentyl chloroformate (or a similar reagent) to form the N-pentyloxycarbonyl group, leading to its persistence as an impurity.

Hydrolysis of an Intermediate: The key intermediate, 2',3'-di-O-acetyl-5'-fluoro-N4-(pentyloxycarbonyl)cytidine, could undergo hydrolysis during subsequent processing steps. google.com The cleavage of the N-pentyloxycarbonyl group from this intermediate would directly yield Capecitabine Impurity C. Such synthetic routes may require silylating reagents, which can increase production costs. google.com

Degradation-Related Formation Mechanisms Under Stress Conditions

Capecitabine is susceptible to degradation when subjected to various stress conditions, including acid and base hydrolysis, oxidation, and heat. oaji.net Stability-indicating assay methods have been developed to monitor the formation of degradation products under these conditions. oaji.netabap.co.in

Studies have shown that Capecitabine degrades under acidic conditions, with acid hydrolysis being a significant degradation pathway. oaji.netabap.co.in The primary product of Capecitabine hydrolysis is 5’-deoxy-5-fluorocytidine (5’-DFCR), formed by the cleavage of the carbamate (B1207046) side chain. nih.govresearchgate.net Since Capecitabine itself does not possess the 2' and 3' acetyl groups characteristic of Impurity C, the formation of this specific impurity via acid degradation of the final drug substance is indirect. It more likely arises from the acid-catalyzed hydrolysis of the acetylated synthetic intermediate, 2',3'-di-O-acetyl-5'-fluoro-N4-(pentyloxycarbonyl)cytidine, if it is present as a process-related impurity in the drug substance. google.comnih.gov

Similar to its behavior in acidic media, Capecitabine is also unstable under alkaline conditions. oaji.netabap.co.in The carbamate linkage is susceptible to base-catalyzed hydrolysis, which would also cleave the side chain to form 5’-deoxy-5-fluorocytidine (5’-DFCR). nih.gov The formation of Impurity C under basic stress would again likely depend on the presence of the residual acetylated intermediate from the synthesis process, which would then degrade into Impurity C.

Oxidative stress is another factor contributing to the degradation of Capecitabine. oaji.net The degradation kinetics under oxidative conditions have been shown to follow a first-order model. oaji.net Advanced oxidation processes can lead to multiple degradation products through pathways that include oxidation, defluorination, and hydrolysis. researchgate.net The presence of oxidizing radicals, such as •OH, plays a significant role in this degradation. nih.gov While specific studies identifying Capecitabine Impurity C as a direct product of oxidative degradation are not prevalent, it is plausible that residual synthetic intermediates could be susceptible to oxidation, potentially leading to the formation of various by-products, including Impurity C.

Data Tables

Table 1: Summary of Formation Pathways for Capecitabine Impurity C

| Formation Pathway | Mechanism | Description | Reference |

|---|---|---|---|

| Process-Related | Synthetic Intermediate | Impurity C is structurally similar to a key synthetic intermediate, lacking the N-pentyloxycarbonyl group. | google.comchemicalbook.comnih.gov |

| Process-Related | Side Reaction/By-product | Formed by incomplete reaction of a precursor or hydrolysis of the N-pentyloxycarbonyl group from a key intermediate during synthesis. | veeprho.comgoogle.com |

| Degradation-Related | Acid-Catalyzed Hydrolysis | Primarily arises from the hydrolysis of a residual acetylated intermediate present in the drug substance, not directly from Capecitabine itself. | oaji.netabap.co.in |

| Degradation-Related | Base-Catalyzed Hydrolysis | Stems from the base-catalyzed hydrolysis of the same residual acetylated intermediate. | oaji.netabap.co.in |

| Degradation-Related | Oxidative Degradation | Plausible formation from the oxidation of residual synthetic intermediates. | oaji.netresearchgate.netnih.gov |

Thermal Degradation Profiles and Products

The thermal stability of capecitabine has been the subject of multiple investigations to understand its degradation under various temperature stresses. Studies employing thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) have provided insights into the decomposition profile of the parent compound.

Research indicates that the thermal decomposition of capecitabine is a multi-step process, with initial degradation observed at temperatures around 120°C in both nitrogen and air atmospheres. The first significant mass loss during this process is attributed to the loss of pentyl formate (B1220265). Further studies have shown that storing capecitabine under accelerated conditions, specifically at 40°C with 75% relative humidity, leads to its gradual decomposition over time. researchgate.netbiosynth.com This degradation is evidenced by a decrease in the melting temperature and heat of fusion of the compound. researchgate.netbiosynth.com

While these studies thoroughly characterize the thermal lability of capecitabine, the available scientific literature does not explicitly identify Capecitabine Impurity C (2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine) as a product of these thermal degradation pathways. Forced degradation studies under dry heat conditions have been performed, but the primary degradation pathways identified were acid and alkali hydrolysis. google.com

Table 1: Summary of Thermal Degradation Studies on Capecitabine

| Technique/Condition | Key Findings | Reference(s) |

|---|---|---|

| Thermogravimetry / DSC | Decomposition is a three-step process; initial decomposition occurs at 120°C. The first step involves the loss of pentyl formate. | |

| Accelerated Stability (40°C, 75% RH) | Gradual decomposition observed, indicated by decreasing melting temperature and heat of fusion. HPLC analysis confirmed the degradation. | researchgate.netbiosynth.comnih.gov |

| Stress Testing (Dry Heat) | Capecitabine is noted to degrade at temperatures exceeding 100°C. | google.com |

Potential Enzymatic or Metabolic Formation Pathways of Impurity C (as an impurity)

The primary route of capecitabine activation in the body is a well-documented three-step enzymatic cascade. nih.govnih.gov The first step in this pathway is the hydrolysis of capecitabine by carboxylesterases (CES), primarily in the liver, to form the initial metabolite, 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). nih.govchemicalbook.comnih.gov This metabolite is then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR), which is ultimately transformed into the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). nih.govchemicalbook.com

Capecitabine Impurity C, chemically identified as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine, is a di-acetylated derivative of the first key metabolite, 5'-DFCR. google.com Several chemical databases and suppliers classify Impurity C as a known "metabolite" or "transformation product" of capecitabine. google.com

This structural relationship suggests a potential metabolic formation pathway for Impurity C. It is plausible that 5'-DFCR, once formed, could undergo acetylation in the body to generate 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine as a metabolic byproduct. Acetylation is a common metabolic reaction, though specific enzymatic pathways for the formation of Impurity C as an impurity are not detailed in the reviewed literature. It is also important to note that this compound is used as a chemical intermediate in the synthesis of capecitabine, indicating it could also arise as a process-related impurity from manufacturing rather than as a degradant or metabolite. google.com

Synthesis and Isolation Methodologies for Capecitabine Impurity C

Laboratory-Scale Synthesis Approaches for Authentic Standards

The synthesis of reference standards for impurities is essential for their identification and quantification in drug substances. Various chemical strategies have been developed to obtain high-purity Capecitabine (B1668275) Impurity C and its related compounds.

A specific synthesis method for the acetyl condensate of a capecitabine impurity has been developed to produce a high-purity standard for analytical purposes. google.com This method involves a multi-step process, which is outlined below:

Condensation: The synthesis begins with the reaction of 5-fluorocytosine (B48100) with toluene, hexamethyldisilazane, and methanesulfonic acid. After concentration, triacetyl ribose and dichloromethane (B109758) are added, followed by the dropwise addition of a tin tetrachloride dichloromethane solution to yield a condensate. google.com

Acylation: The resulting condensate is then reacted with n-amyl chloroformate and pyridine (B92270) in dichloromethane. google.com

Acetylation and Purification: In the subsequent step, acetic anhydride (B1165640) is added, and the mixture is refluxed. After the removal of excess acetic anhydride, the product is extracted with trichloromethane. google.com The final purification is achieved through silica (B1680970) gel column chromatography. google.com

This synthesis provides the capecitabine acetyl condensate at a purity greater than 99.0%, making it suitable as a known impurity standard for the quality analysis of capecitabine. google.com

The synthesis of capecitabine impurities can often leverage the intermediates from the main capecitabine production process. researchgate.net A common route to capecitabine involves the condensation of a protected ribose derivative with a modified 5-fluorocytosine base. researchgate.netgoogleapis.com

Key intermediates that can serve as starting materials include:

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose : This sugar moiety is a crucial building block in the synthesis. researchgate.netgoogleapis.com

Derivatized 5-fluorocytosine : The 5-fluorocytosine base is typically protected or derivatized before the condensation step. googleapis.comgoogle.com For instance, N4-(n-pentyloxycarbonyl)-5-fluorocytosine is a key intermediate. googleapis.com

The synthesis of an impurity can be achieved by coupling these intermediates under specific reaction conditions. For example, the reaction of N4-(n-pentyloxycarbonyl)-5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranose is a key step in forming the core structure of capecitabine and its related impurities. googleapis.com

Table 1: Key Intermediates in Capecitabine Synthesis

| Intermediate Name | Role in Synthesis |

| 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Protected sugar component |

| N4-(n-pentyloxycarbonyl)-5-fluorocytosine | Modified pyrimidine (B1678525) base |

| 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | Product of condensation |

Derivatization reactions, such as acetylation, are employed to confirm the structure of intermediates and to synthesize related impurities. Acetylation can be used to convert a standard compound into a desired acetylated impurity, which can then be used for identification and characterization. googleapis.com

A notable example is the structural confirmation of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(n-pentyloxycarbonyl)cytidine. This was achieved by acetylating a capecitabine standard with acetic anhydride in pyridine. The resulting product's spectroscopic data matched that of the synthesized intermediate, thereby confirming its structure. googleapis.com

Preparative Isolation Techniques for Impurity Enrichment

When direct synthesis of an impurity is not feasible or when an unknown impurity is detected in a drug substance, preparative isolation techniques are employed to enrich and purify the compound for structural elucidation.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of impurities from a complex mixture. researchgate.netakjournals.comakjournals.comwarwick.ac.uk This method is particularly useful for separating structurally similar compounds, such as the impurities found in capecitabine. researchgate.netakjournals.com

In the case of capecitabine, several impurities have been successfully isolated from the drug substance using preparative HPLC. researchgate.netakjournals.com The process typically involves scaling up an analytical HPLC method to a preparative scale. Gradient elution is often used to achieve the necessary separation of the main component from the impurities. researchgate.netakjournals.com For instance, a study reported the isolation of three impurities from capecitabine drug substance by preparative HPLC, which were then characterized using spectroscopic techniques. akjournals.comicm.edu.pl

Table 2: Example of Preparative HPLC System for Impurity Isolation

| Component | Specification |

| System | Agilent 1200 series |

| Pump | G1361A binary pump |

| Sampler | G2260A auto liquid sampler |

| Collector | G1364B fraction collector |

| Detector | G1315B PDA |

| Column | 250 mm × 20 mm, 5-μm particle, semi-preparative ODS-3 |

| Software | Chemstation version B-02-01 |

Data sourced from a study on capecitabine impurity profiling. akjournals.com

In addition to preparative HPLC, traditional chromatographic techniques like silica gel column chromatography are also utilized for the purification of capecitabine impurities. google.com This method is particularly effective in the final purification step of a synthetic route.

As mentioned in the synthesis of the capecitabine impurity acetyl condensate, after extraction, the resulting oily residue is purified by passing it through a silica gel column. google.com The separation is achieved by eluting with a solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, in a specific ratio (e.g., 1:1 to 9:1). The fractions containing the desired product are collected and concentrated to yield the purified impurity. google.com

Compound Names

Solvent Extraction and Concentration Procedures for Impurity Enrichment

The isolation and enrichment of Capecitabine Impurity C from reaction mixtures or samples of the active pharmaceutical ingredient (API) are critical steps for its characterization and for the preparation of reference standards. Solvent extraction, a fundamental technique in chemical separation, is employed to selectively partition the impurity from the bulk material into a suitable solvent, followed by concentration to increase its relative abundance. The choice of solvent and the extraction conditions are paramount for achieving high recovery and purity of the target impurity.

Liquid-liquid extraction (LLE) is a commonly utilized method for this purpose. In the synthesis of a capecitabine impurity, which is an acetyl condensate, a multi-step extraction process is employed to isolate the compound of interest. google.com Following the reaction, water and trichloromethane are added to the mixture for extraction. google.com The organic layer, now containing the desired impurity, is then separated and washed multiple times with water to remove any water-soluble by-products or reagents. google.com

A one-step liquid-liquid extraction has also been developed for the simultaneous extraction of capecitabine and its metabolites from human plasma, which can be adapted for impurity isolation. nih.gov This procedure utilizes a mixture of ethyl acetate and isopropanol (B130326) to effectively extract the analytes from the aqueous matrix. nih.gov The selection of the organic solvent is based on the polarity and solubility of the target impurity in relation to the main component and other impurities.

Following the extraction phase, the organic solvent containing the dissolved impurity is concentrated to enrich the sample. This is typically achieved by evaporating the solvent under reduced pressure. google.com This process yields an oily residue in which the concentration of the impurity is significantly higher than in the initial extract. google.com This enriched oily matter can then be subjected to further purification steps, such as column chromatography. google.com

The efficiency of the extraction and concentration process is determined by several factors, including the partition coefficient of the impurity between the aqueous and organic phases, the volume ratio of the two phases, and the number of extraction cycles. The table below summarizes the solvents and their roles in the extraction and concentration of Capecitabine Impurity C as described in research findings.

| Solvent | Role in the Process | Reference |

| Trichloromethane | Extraction of the impurity from the aqueous reaction mixture. | google.com |

| Dichloromethane | Used for extraction and as a solvent in the preceding synthesis steps. | google.com |

| Ethyl acetate / Isopropanol | A solvent mixture for one-step liquid-liquid extraction. | nih.gov |

| Water | Used to wash the organic extract and remove water-soluble components. | google.com |

The concentrated extract containing the enriched Capecitabine Impurity C is often an oily substance, which is then prepared for high-purity isolation techniques like preparative High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net The development of a suitable HPLC method often involves screening different mobile phases to achieve good peak shapes and selectivity for the impurities. abap.co.in For instance, a reversed-phase HPLC method might use a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer, methanol (B129727), and acetonitrile (B52724). abap.co.in

Analytical Methodologies for Detection and Quantification of Capecitabine Impurity C

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating and identifying impurities within a drug substance. For Capecitabine (B1668275) Impurity C, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for its detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of Capecitabine and its related substances, including Impurity C. abap.co.in The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.

The development of a robust RP-HPLC method is critical for the accurate quantification of Capecitabine Impurity C. This involves the careful selection and optimization of several key parameters.

A study outlining the separation of Capecitabine and its impurities utilized an Inertsil ODS-3V column (250 x 4.6mm, 5µm). abap.co.in The mobile phase consisted of two channels. Channel A was a mixture of 20mM Ammonium (B1175870) Formate (B1220265) buffer, methanol (B129727), and acetonitrile (B52724) in a 75:25:5 (v/v/v) ratio, while Channel B contained methanol, 20mM ammonium acetate (B1210297) buffer, and acetonitrile in an 80:15:5 (v/v/v) ratio. abap.co.in The column oven temperature was maintained at 40°C, and the flow rate was set to 1.0 mL/min. abap.co.in Another method employed a HiQSil C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of Phosphate (B84403) buffer (pH 6.8) and Acetonitrile in an 85:15 ratio, at a flow rate of 1.5 ml/min. propulsiontechjournal.com

The selection of a C18 column is a common starting point for the separation of Capecitabine and its impurities due to its versatility in separating compounds with moderate polarity. abap.co.in The use of buffers such as ammonium formate or phosphate helps to control the pH of the mobile phase, which is crucial for achieving consistent retention times and peak shapes, especially for ionizable compounds. The organic modifiers, methanol and acetonitrile, are adjusted to fine-tune the elution strength of the mobile phase. Temperature control is also vital, as it affects the viscosity of the mobile phase and the kinetics of the separation process. abap.co.in

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Chemistry | Inertsil ODS-3V (250 x 4.6mm, 5µm) abap.co.in | HiQSil C18 (250 mm × 4.6 mm, 5 µm) propulsiontechjournal.com |

| Mobile Phase A | 20mM Ammonium Formate buffer:Methanol:Acetonitrile (75:25:5 v/v/v) abap.co.in | Phosphate buffer (pH 6.8):Acetonitrile (85:15 v/v) propulsiontechjournal.com |

| Mobile Phase B | Methanol:20mM Ammonium Acetate buffer:Acetonitrile (80:15:5 v/v/v) abap.co.in | N/A |

| Flow Rate | 1.0 mL/min abap.co.in | 1.5 ml/min propulsiontechjournal.com |

| Temperature | 40°C abap.co.in | Ambient propulsiontechjournal.com |

To achieve optimal separation of Capecitabine Impurity C from the parent drug and other related substances, a gradient elution program is often necessary. abap.co.inakjournals.com A gradient elution involves changing the composition of the mobile phase during the chromatographic run. This allows for the efficient elution of a wide range of compounds with different polarities.

In one method, a gradient was established using a mobile phase prepared from a 67:33 (v/v) mixture of 20 mM ammonium acetate buffer (pH 4.6) and methanol (component A) and pure methanol (component B). akjournals.com The gradient program was as follows: the amount of B was increased from 0 to 26% in 7 minutes, held for 18 minutes, then increased to 70% in 7 minutes, and held for 13 minutes, before returning to the initial conditions. akjournals.com This gradual increase in the organic modifier content of the mobile phase ensures that more strongly retained components, such as some impurities, are eluted in a reasonable time with good peak shape.

The choice of the detection wavelength is a critical parameter for ensuring the sensitivity of the HPLC method. An ideal wavelength provides a good response for both the main compound and its impurities. For the analysis of Capecitabine and its impurities, including Impurity C, a UV detector is commonly used.

The UV spectrum of Capecitabine shows absorption maxima at several wavelengths. researchgate.net A wavelength of 250 nm has been successfully used for the detection and quantification of Capecitabine and its impurities. abap.co.inabap.co.inabap.co.in Other studies have reported using wavelengths such as 245 nm, 301 nm, and 308 nm for the analysis of Capecitabine. propulsiontechjournal.comresearchgate.netscholarsresearchlibrary.com The selection of 250 nm provides a good balance of sensitivity for both the active pharmaceutical ingredient and its related impurities. abap.co.in

| Wavelength (nm) | Reference |

|---|---|

| 250 | abap.co.inabap.co.inabap.co.in |

| 245 | researchgate.net |

| 301 | propulsiontechjournal.com |

| 308 | scholarsresearchlibrary.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

For the definitive identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable techniques. abap.co.inresearchgate.netresearchgate.net These methods couple the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

LC-MS can provide the molecular weight of Capecitabine Impurity C, which is a crucial piece of information for its structural elucidation. In one study, LC-MS was used to identify twelve related substances in Capecitabine, including starting materials, synthetic by-products, and degradation products. researchgate.net The use of a triple quadrupole mass spectrometer allows for product ion scans (MS/MS), which can provide fragmentation patterns that are unique to the impurity's structure. researchgate.net This level of structural information is often not possible with UV detection alone. Furthermore, LC-MS/MS methods can be highly sensitive and selective, allowing for the detection and quantification of impurities at very low levels. nih.govnih.gov

Method Validation Parameters According to International Guidelines

Any analytical method used for the quantification of impurities in a pharmaceutical product must be validated to ensure its reliability. The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu The key validation parameters for an impurity quantification method include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).

A validation study for an HPLC method for Capecitabine and its impurities demonstrated the method to be specific, precise, linear, and accurate. abap.co.in The specificity of the method was confirmed by the absence of interference from the placebo at the retention times of Capecitabine and its impurities. abap.co.in The linearity of the method for Impurity C was established over a range from the limit of quantification (LOQ) level to 150% of the target concentration level. abap.co.in The accuracy of the method was demonstrated by recovery studies, and the precision was evaluated by determining the repeatability and intermediate precision. abap.co.in The LOQ for Capecitabine Impurity C was determined to be 0.732 µg/mL. abap.co.in These validation results confirm that the analytical method is suitable for its intended purpose of quantifying Capecitabine Impurity C in pharmaceutical dosage forms. abap.co.in

| Parameter | Finding | Reference |

|---|---|---|

| Specificity | No interference from placebo at the retention time of the impurity. | abap.co.in |

| Linearity | Established from LOQ to 150% of the target concentration. | abap.co.in |

| Accuracy | Confirmed by recovery studies. | abap.co.in |

| Precision | Demonstrated through repeatability and intermediate precision. | abap.co.in |

| Limit of Quantification (LOQ) | 0.732 µg/mL | abap.co.in |

Assessment of Method Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. akjournals.comloesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.de

For Capecitabine Impurity C, the specificity and selectivity of an HPLC method are demonstrated through several key evaluations:

Forced Degradation Studies: To prove that the analytical method can separate Impurity C from potential degradation products, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. abap.co.injrespharm.com The resulting chromatograms are analyzed to ensure that the peak for Impurity C is well-resolved from any peaks generated by the degradation products. For example, studies have shown that Capecitabine is sensitive to acid and alkali stress conditions, and the developed analytical methods were able to selectively quantify the impurities. abap.co.in

Resolution: The separation between the peak of Impurity C and the closest eluting peak (which could be Capecitabine itself or another impurity) is a critical measure of selectivity. A resolution value of greater than 2.0 is generally considered adequate for good separation. akjournals.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, the purity of the chromatographic peak corresponding to Impurity C can be assessed. akjournals.com This test determines if the peak is attributable to a single compound, thus confirming the method's specificity. The purity angle should be less than the purity threshold to confirm peak homogeneity. akjournals.com

Placebo and Blank Analysis: Analysis of a placebo (formulation without the active ingredient) and a blank (diluent) ensures that no components from the matrix or solvent interfere with the detection of Impurity C. abap.co.in

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

The most common method for determining LOD and LOQ for Capecitabine Impurity C involves using the signal-to-noise (S/N) ratio. akjournals.comresearchgate.net This is done by injecting a series of diluted solutions of known concentrations. akjournals.com

The LOD is typically established at a signal-to-noise ratio of 3:1 . akjournals.comresearchgate.net

The LOQ is established at a signal-to-noise ratio of 10:1 . akjournals.comresearchgate.net

For instance, in a validated HPLC method for Capecitabine and its impurities, the LOD for all impurities was determined to be 0.01% of the specified Capecitabine concentration (1.0 mg/mL). akjournals.com The precision at the LOQ level is also assessed by injecting multiple individual preparations and calculating the relative standard deviation (%RSD) of the peak areas, which should be within acceptable limits. akjournals.com

Establishment of Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear.

To establish linearity for Capecitabine Impurity C, the following steps are taken:

A series of solutions are prepared by diluting a stock solution to at least five different concentrations. akjournals.com

This range typically spans from the LOQ to 150% or 200% of the expected concentration of the impurity. akjournals.comabap.co.in For example, a range could be LOQ, 0.075%, 0.15%, 0.225%, and 0.3% of the nominal concentration of the active pharmaceutical ingredient. akjournals.com

Each concentration is injected into the chromatograph, and the peak area response is recorded.

A calibration curve is generated by plotting the peak area versus the concentration.

The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.998. akjournals.comresearchgate.net

Table 1: Example of Linearity Data for Capecitabine Impurity C

| Concentration Level (% of Test Conc.) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| LOQ | 0.5 | 4500 |

| 50% | 0.75 | 6800 |

| 100% | 1.5 | 13500 |

| 150% | 2.25 | 20300 |

| 200% | 3.0 | 27100 |

Regression Equation: y = 9010x - 15

Correlation Coefficient (r²): 0.9995

Evaluation of Accuracy and Recovery

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

The accuracy of the method for Capecitabine Impurity C is determined by spiking the drug product placebo with known amounts of the impurity at different concentration levels. A common approach involves:

Preparing samples in triplicate at three different concentrations, for example, 50%, 100%, and 150% of the target impurity concentration. ijrpr.com

Analyzing these samples using the developed analytical method.

The percentage recovery is calculated by comparing the amount of impurity found by the analysis to the amount that was added.

Acceptable recovery is generally within 90% to 110%. Studies on Capecitabine impurities have demonstrated recovery rates between 97.6% and 102.8%. akjournals.com

Table 2: Example of Accuracy and Recovery Data for Capecitabine Impurity C

| Concentration Spiked (% of Specification) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 0.75 | 0.74 | 98.7% |

| 0.75 | 0.76 | 101.3% | |

| 0.75 | 0.73 | 97.3% | |

| 100% | 1.50 | 1.52 | 101.3% |

| 1.50 | 1.48 | 98.7% | |

| 1.50 | 1.51 | 100.7% | |

| 150% | 2.25 | 2.28 | 101.3% |

| 2.25 | 2.23 | 99.1% | |

| 2.25 | 2.26 | 100.4% |

Average Recovery: 99.8%

Assessment of Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. ijrpr.com It is typically evaluated by performing six replicate injections of a sample solution containing Capecitabine Impurity C and calculating the %RSD of the peak areas. ijrpr.com

Intermediate Precision (Inter-day Precision/Ruggedness): This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. ijrpr.com

For both repeatability and intermediate precision, the acceptance criterion for the %RSD is generally not more than 2.0% for the drug substance assay, while for impurity determination, it can be higher, often not more than 10%. abap.co.inijrpr.com

Table 3: Example of Precision Data for Capecitabine Impurity C

| Injection | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |

|---|---|---|

| 1 | 13510 | 13620 |

| 2 | 13480 | 13550 |

| 3 | 13550 | 13680 |

| 4 | 13610 | 13490 |

| 5 | 13580 | 13510 |

| 6 | 13520 | 13600 |

Repeatability %RSD: 0.35%

Intermediate Precision %RSD: 0.52%

Robustness Studies of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpr.com This provides an indication of its reliability during normal usage. ijrpr.com For the analysis of Capecitabine Impurity C by HPLC, robustness is evaluated by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). jrespharm.com

Column temperature (e.g., ±5 °C). jrespharm.comijrpr.com

Wavelength of UV detection (e.g., ±5 nm). ijrpr.com

The composition of the mobile phase (e.g., varying the percentage of the organic modifier). seejph.com

The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is observed. The method is considered robust if the results remain within acceptable limits, demonstrating its suitability for transfer between laboratories. ijrpr.com

Implementation of System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. jrespharm.compharmaguideline.com It is performed before and sometimes during a sample analysis sequence to demonstrate that the chromatographic system is performing adequately for the intended application. pharmaguideline.com SST parameters are established based on the specific requirements of the method. For the analysis of Capecitabine Impurity C, key SST parameters include:

Resolution (Rs): This is a critical parameter, especially for impurity methods, to ensure that the impurity peak is well separated from the main component peak and other impurities. pharmaguideline.compharmaknowledgeforum.com A minimum resolution of 2.0 is often required.

Tailing Factor (T): Also known as the symmetry factor, this measures the asymmetry of a chromatographic peak. A value between 0.8 and 1.5 is generally acceptable, with an ideal value of 1.0. pharmaguideline.com

Theoretical Plates (N): Also referred to as column efficiency, this parameter measures the performance of the column. A higher number of theoretical plates indicates better column efficiency and sharper peaks. pharmaguideline.com

Relative Standard Deviation (%RSD) of Replicate Injections: The precision of replicate injections of a standard solution is monitored. Typically, the %RSD of the peak areas for five or six replicate injections should not be more than 2.0%. abap.co.in

Table 4: Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Resolution (Rs) between Impurity C and nearest peak | NLT 2.0 | Ensures separation and selectivity. |

| Tailing Factor (T) for the Impurity C peak | NMT 2.0 | Confirms peak shape is acceptable. |

| Theoretical Plates (N) | NLT 3000 | Demonstrates column efficiency. |

| %RSD for replicate injections of standard | NMT 5.0% | Verifies system precision. |

Compound Reference Table

Stability Profile and Degradation Kinetics of Capecitabine Impurity C

Forced Degradation Studies and Stress Testing of Capecitabine (B1668275) Drug Substance (and Impurity C)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways. medcraveonline.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation. medcraveonline.comsemanticscholar.org

Quantitative Analysis of Acidic Hydrolysis Kinetics

Studies have shown that capecitabine is susceptible to degradation under acidic conditions. semanticscholar.orgabap.co.in When subjected to acidic hydrolysis, for instance with 0.1 M HCl, a notable increase in certain impurities is observed. akjournals.com The degradation of capecitabine in an acidic medium has been found to follow first-order kinetics. semanticscholar.org In one study, approximately 35% of the capecitabine drug degraded in an acidic environment. dergipark.org.tr The hydrolysis of capecitabine's carbamate (B1207046) side chain is a key step in its activation to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), a reaction catalyzed by carboxylesterases in the body. nih.govresearchgate.net This enzymatic hydrolysis is a critical part of its mechanism of action. nih.gov

Table 1: Acidic Degradation of Capecitabine This table is interactive. Users can sort and filter the data.

| Condition | Degradation | Kinetic Order | Reference |

|---|---|---|---|

| 0.1 M HCl | Significant increase in impurities | First Order | semanticscholar.orgakjournals.com |

Quantitative Analysis of Alkaline Hydrolysis Kinetics

Similar to acidic conditions, capecitabine also demonstrates sensitivity to alkaline environments. semanticscholar.orgabap.co.in Treatment with 0.1 M NaOH leads to the degradation of the drug substance. akjournals.com The degradation kinetics under alkaline conditions have also been reported to follow a first-order model. semanticscholar.org While degradation occurs, some studies suggest it is less pronounced than in acidic media. dergipark.org.tr

Table 2: Alkaline Degradation of Capecitabine This table is interactive. Users can sort and filter the data.

| Condition | Degradation | Kinetic Order | Reference |

|---|---|---|---|

| 0.1 M NaOH | Significant degradation | First Order | semanticscholar.orgakjournals.com |

Quantitative Analysis of Oxidative Degradation Kinetics

Oxidative stress is another factor influencing the stability of capecitabine. Studies involving oxidizing agents have been conducted to understand its degradation pathway. semanticscholar.org The degradation under oxidative conditions has been shown to follow first-order kinetics. semanticscholar.org The presence of oxidizing radicals, such as hydroxyl radicals (•OH), plays a significant role in the degradation process. nih.gov The addition of agents like hydrogen peroxide (H₂O₂) can enhance the degradation of capecitabine. nih.gov Electrochemical oxidation has also been explored as a method for degrading capecitabine, with the process being influenced by factors such as current density and the presence of other ions. nih.gov

Table 3: Oxidative Degradation of Capecitabine This table is interactive. Users can sort and filter the data.

| Condition | Kinetic Order | Influencing Factors | Reference |

|---|---|---|---|

| Oxidative Stress | First Order | Presence of oxidizing radicals (e.g., •OH) | semanticscholar.orgnih.gov |

Evaluation of Thermal Stability and Degradation Pathways

Thermal stability is a critical parameter for any pharmaceutical compound. Studies have shown that capecitabine's stability is affected by temperature. semanticscholar.orgresearchgate.net Differential scanning calorimetry (DSC) and thermogravimetry have been employed to assess the thermal behavior of capecitabine. researchgate.net A decrease in melting temperature and heat of fusion upon storage at elevated temperatures (e.g., 40°C) indicates gradual decomposition. researchgate.net For instance, the purity of one capecitabine sample decreased from 99.97% to 97.88% after 6 months of storage at 40°C and 75% relative humidity. researchgate.net

Table 4: Thermal Stability of Capecitabine at 40°C / 75% RH This table is interactive. Users can sort and filter the data.

| Duration (months) | HPLC Purity (%) | DSC Peak Purity (mol%) | Reference |

|---|---|---|---|

| 0 | 99.97 | 99.30 | researchgate.net |

| 1 | 99.78 | 98.96 | researchgate.net |

| 2 | 97.15 | 98.63 | researchgate.net |

| 3 | 97.61 | 98.45 | researchgate.net |

Assessment of Photostability under Controlled Conditions

Photostability testing is a crucial part of stress testing to determine if a substance is light-sensitive. medcraveonline.com Capecitabine has been subjected to photolytic degradation studies. semanticscholar.org Degradation by UV radiation at a wavelength of 254 nm has been shown to follow pseudo-first-order kinetics. nih.gov The quantum yield for the degradation of capecitabine was determined to be 0.012 mol Einstein⁻¹. nih.gov

Accelerated and Long-Term Stability Investigations

Stability testing under accelerated and long-term conditions is mandated by regulatory bodies to establish the shelf-life of a drug product. nih.govrjpbcs.comeuropa.eu Accelerated stability studies are typically conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a period of six months. nih.goveuropa.eu Long-term studies are performed under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for a duration that covers the proposed shelf-life. rjpbcs.comeuropa.eu

In one study, the stability of capecitabine was evaluated over 6 months under accelerated conditions (40°C ± 2°C and 75% ± 5% RH). ingentaconnect.com Analysis at 0, 3, and 6 months revealed the presence of an unknown impurity that increased over time. ingentaconnect.com Another study showed that after 6 months of storage at 25°C and 60% RH, the HPLC purity of a capecitabine sample remained high at 99.93%. researchgate.net Capecitabine tablets are reported to be stable for at least 9 months when stored in tightly closed containers at room temperature. nih.gov

Table 5: Long-Term Stability of Capecitabine at 25°C / 60% RH This table is interactive. Users can sort and filter the data.

| Duration (months) | HPLC Purity (%) | DSC Peak Purity (mol%) | Reference |

|---|---|---|---|

| 0 | 99.97 | 99.31 | researchgate.net |

Biological and Toxicological Considerations of Capecitabine Impurity C

Assessment of Genotoxic Potential

The evaluation of genotoxic potential is a cornerstone of impurity assessment in pharmaceuticals, guided by international regulations such as the ICH M7 guideline. nih.goveuropa.eueuropa.eu This guideline mandates a thorough assessment of impurities for their potential to cause DNA damage, which could lead to carcinogenic effects. europa.euyoutube.com The process involves a combination of in silico and in vitro testing to categorize the risk posed by an impurity. immunocure.usnih.gov

To assess the genotoxic risk of pharmaceutical impurities like Capecitabine (B1668275) Impurity C, a battery of in vitro tests is typically employed. These assays are designed to detect different types of genetic damage. While specific experimental results for Capecitabine Impurity C are not publicly available, the standard approach involves the following key tests.

Mutagenicity Assays: The bacterial reverse mutation assay, commonly known as the Ames test, is the primary method for detecting point mutations (gene mutations). lhasalimited.orgconcawe.eu This test uses various strains of bacteria (e.g., Salmonella typhimurium) that are engineered to be unable to synthesize a specific amino acid, such as histidine. A positive result, indicated by bacterial colony growth in a histidine-free medium, suggests that the test substance is mutagenic. concawe.eu Related 5′-deoxy-5-fluorocytidine derivatives have been reported as non-mutagenic in the Ames test. lookchem.com

Clastogenicity Assays: These assays are used to detect structural or numerical chromosomal damage (clastogenicity or aneugenicity). The in vitro micronucleus test is a common method. It assesses for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells following exposure to a substance indicates potential clastogenic or aneugenic activity. nih.gov

Table 1: Overview of Standard In Vitro Genotoxicity Assays

| Assay Type | Test System | Endpoint Measured | Purpose |

| Mutagenicity | Bacterial Reverse Mutation Assay (Ames Test) | Gene mutations (point mutations) | Detects substances that can cause changes in the DNA sequence of a gene. |

| Clastogenicity | In Vitro Mammalian Cell Micronucleus Test | Chromosome breaks or loss (micronuclei formation) | Detects substances that can cause structural or numerical chromosome damage. |

Before conducting in vitro tests, the mutagenic potential of an impurity is evaluated using computational, or in silico, methods. nih.govresearchgate.net The ICH M7 guideline specifically recommends the use of (Quantitative) Structure-Activity Relationship ((Q)SAR) models for this purpose. immunocure.usnih.govich.org

This approach involves using two complementary (Q)SAR models:

An expert rule-based methodology: This type of model uses a set of rules derived from existing knowledge of chemical structures and their known toxicological effects to identify structural alerts for mutagenicity. lhasalimited.org

A statistical-based methodology: This model uses statistical algorithms to compare the chemical structure of the impurity to a large database of compounds with known mutagenicity data to predict the likelihood of a positive result. lhasalimited.org

A positive prediction from either model would classify the impurity as potentially mutagenic, triggering the need for experimental testing, such as the Ames test, to confirm the finding. nih.gov A compound is only considered non-mutagenic if both complementary (Q)SAR models are negative. lhasalimited.org While the CAS number for Capecitabine Impurity C (161599-46-8) is found within a training dataset for a (Q)SAR model, specific prediction results are not publicly documented. github.com

Table 2: (Q)SAR Assessment Framework under ICH M7

| Step | Description | Outcome |

| 1. (Q)SAR Analysis | Two complementary (Q)SAR models (expert rule-based and statistical) are used to predict bacterial mutagenicity. | Prediction of mutagenic (positive) or non-mutagenic (negative). |

| 2. Expert Review | An expert reviews the (Q)SAR results to assess the relevance and robustness of the prediction based on the compound's structure and available data. | Confirms, refutes, or qualifies the in silico prediction. |

| 3. Classification | The impurity is categorized based on the combined evidence. | Determines the level of control required for the impurity. |

Potential Influence on the Bioavailability and Efficacy of Capecitabine (as an impurity)

The presence of impurities in a drug product can potentially alter the pharmacokinetics, and therefore the bioavailability and efficacy, of the active pharmaceutical ingredient (API). researchgate.net High variability in the absorption of capecitabine and its conversion to metabolites has been noted, highlighting the importance of factors that could influence its pharmacokinetic profile. researchgate.net

An impurity that is structurally similar to the API, such as Impurity C, could theoretically compete for the same transport mechanisms in the gastrointestinal tract or for the metabolic enzymes involved in the activation of the parent drug. However, there are no specific studies in the public domain that have investigated the influence of Capecitabine Impurity C on the bioavailability or clinical efficacy of capecitabine. The impact would largely depend on the concentration of the impurity and its relative affinity for relevant transporters and enzymes compared to capecitabine itself.

Interaction of Impurity C with Capecitabine's Metabolic Activation Pathway (e.g., conversion to 5-fluorouracil)

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). nih.govresearchgate.netnih.gov This pathway is designed to generate 5-FU preferentially at the tumor site. nih.gov

The metabolic cascade is as follows:

Capecitabine is converted to 5′-deoxy-5-fluorocytidine (5′-DFCR) by carboxylesterase, primarily in the liver. nih.gov

5′-DFCR is then converted to 5′-deoxy-5-fluorouridine (5′-DFUR) by the enzyme cytidine (B196190) deaminase, which is found in the liver and tumor tissues. nih.gov

Finally, 5′-DFUR is converted to 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase, an enzyme that is often present at higher concentrations in tumor tissue. nih.gov

Capecitabine Impurity C is chemically named 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine. nih.govchemscene.com It is a di-acetylated form of 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), a key intermediate metabolite in capecitabine's activation pathway. tcichemicals.com As a closely related structure and known metabolite, its presence as an impurity could theoretically influence the metabolic pathway's kinetics. For instance, if present in sufficient quantities, it could compete with 5'-DFCR for the enzyme cytidine deaminase, potentially altering the rate of 5'-DFUR and subsequent 5-FU formation. However, specific research on the interaction of Capecitabine Impurity C as an external impurity with this metabolic cascade is not available.

Regulatory and Quality Control Frameworks for Capecitabine Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the registration of pharmaceuticals. The control of impurities in new drug substances and products is specifically addressed by the ICH Q3 series of guidelines. pharmiweb.comich.orgeuropa.eu

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It establishes a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Organic impurities, which can arise during the manufacturing process and/or storage, are a primary focus. ich.org These can include starting materials, by-products, intermediates, and degradation products. ich.org The guideline sets thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2) complements Q3A(R2) by providing guidance on impurities in new drug products. europa.euikev.org It focuses on degradation products that can form during the manufacturing of the drug product or during storage. europa.eu The guideline mandates that degradation products observed during stability studies should be identified if they are present at levels greater than the established identification thresholds. europa.eu For Capecitabine (B1668275) drug products, this means that any degradation product, which could include Impurity C if it is formed during the product's shelf life, must be monitored and controlled. europa.eu

The application of these guidelines requires a thorough understanding of the manufacturing process and potential degradation pathways to identify and control impurities like Capecitabine impurity C. ich.orgeuropa.eu

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This is particularly relevant for impurities in cancer medications, as the patient population may be more susceptible to the effects of mutagens. The guideline outlines a classification system for impurities based on their mutagenic and carcinogenic potential. veeprho.comeuropeanpharmaceuticalreview.comeuropa.eu

Regulatory Expectations for Impurity Identification, Quantification, and Control

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies across the globe have established comprehensive frameworks to guide the identification, quantification, and control of impurities in drug substances and drug products. For Capecitabine, an orally-administered chemotherapeutic agent, adherence to these regulatory expectations is mandatory for market approval and ongoing quality assurance. pharmaffiliates.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides foundational guidelines that are broadly adopted by regional regulatory authorities.

The ICH Q3A(R2) and Q3B(R2) guidelines delineate the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. europa.eueuropa.euich.org These guidelines establish a systematic approach based on the maximum daily dose of the drug. For impurities that are also degradation products, their levels must be monitored in the final drug product. europa.eu Any impurity present at a level greater than 0.1% of the total peak area in a chromatogram generally requires characterization. akjournals.com

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide specific monographs for drug substances and products, which include tests and acceptance criteria for named and unnamed impurities. edqm.eu These monographs are legally binding in their respective regions and represent the enforceable standards for quality. For Capecitabine, both the USP and EP have established standards for impurity control. uspnf.comdrugfuture.com

Identification and Quantification of Capecitabine Impurity C

The accurate identification and quantification of impurities are prerequisites for their effective control. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common and robust method.

Analytical Methods: Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the separation and quantification of Capecitabine and its impurities, including Capecitabine impurity C. abap.co.inresearchgate.net These methods are designed to be specific, precise, linear, accurate, and sensitive enough to detect and quantify impurities at the required low levels. researchgate.net

A typical RP-HPLC method involves a stationary phase like an Inertsil ODS-3V column and a mobile phase consisting of a buffered aqueous solution and organic modifiers like methanol (B129727) and acetonitrile (B52724). abap.co.in The detection is commonly performed using a UV detector at a wavelength of around 250 nm. drugfuture.comresearchgate.net The method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. akjournals.com This validation includes assessing specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). akjournals.com For Capecitabine impurity C, the limit of quantitation (LOQ) has been determined to be as low as 0.732 µg/mL in some studies. abap.co.in

The following table summarizes a typical validated HPLC method for the determination of Capecitabine and its impurities:

| Parameter | Details |

| Stationary Phase | Inertsil ODS-3V (250 x 4.6mm, 5µm) |

| Mobile Phase A | 20mM Ammonium (B1175870) Formate (B1220265) buffer, Methanol, Acetonitrile (75:25:5 v/v/v) |

| Mobile Phase B | 20mM Methanol, Ammonium Acetate (B1210297) buffer, Acetonitrile (80:15:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV at 250 nm |

| Injection Volume | 10 µL |

| This table is based on a published analytical method for Capecitabine and its impurities. abap.co.inresearchgate.net |

Reference Standards: The unequivocal identification of an impurity requires a well-characterized reference standard. Capecitabine Impurity C, also known as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine, is available as a reference standard from various suppliers, including the European Pharmacopoeia (EP). synthinkchemicals.comallmpus.comsigmaaldrich.com The availability of this standard is crucial for method validation and for the accurate quantification of this impurity in routine quality control testing.

Control Strategies for Capecitabine Impurity C

The control of Capecitabine Impurity C involves setting appropriate acceptance criteria in the drug substance and drug product specifications. These limits are based on data from toxicological studies, clinical trials, and the manufacturing process capability. youtube.com

Pharmacopoeial Standards: The United States Pharmacopeia (USP) monograph for Capecitabine Tablets provides specific acceptance criteria for Capecitabine related compound C. The relative retention time for this impurity is given as approximately 1.11, with a relative response factor of 0.91. uspnf.com The acceptance criterion for Capecitabine related compound C in Capecitabine Tablets is not more than (NMT) 0.5%. uspnf.com

The following table outlines the acceptance criteria for Capecitabine Impurity C as per the USP monograph for Capecitabine Tablets:

| Impurity Name | Relative Retention Time | Relative Response Factor | Acceptance Criteria (NMT %) |

| Capecitabine related compound C | 1.11 | 0.91 | 0.5 |

| Data sourced from the USP monograph for Capecitabine Tablets. uspnf.com |